molecular formula C10H18N2O B2744807 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one CAS No. 139726-90-2

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Cat. No.: B2744807
CAS No.: 139726-90-2
M. Wt: 182.267
InChI Key: NDYUYNKSORUJAS-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H18N2O. It features a pyrrolidin-2-one ring fused with a piperidine ring, making it a versatile scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of N-substituted piperidines with pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific oxidants and additives to control the selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one is unique due to its fused ring structure, which provides enhanced stability and reactivity compared to its simpler analogs. This makes it a valuable scaffold in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYUYNKSORUJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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